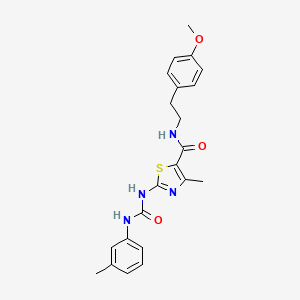
N-(4-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic compound belonging to the thiazole derivatives, which have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Carboxamide Group : Contributing to its solubility and interaction with biological targets.
- Aromatic Substituents : Including a methoxy group and tolyl group that enhance its pharmacological properties.
The molecular formula is C22H24N4O3S, with a molecular weight of approximately 424.52 g/mol.
The biological activity of this compound has been linked to its interaction with various molecular targets:
- Inhibition of Tubulin Polymerization : Similar to other compounds in the thiazole class, it may inhibit tubulin polymerization, affecting cell division and potentially leading to apoptosis in cancer cells .
- Receptor Modulation : The compound may act on specific receptors, functioning as either an agonist or antagonist, which can modulate cellular signaling pathways.
Anticancer Activity
Research has demonstrated promising anticancer properties for this compound:
- In Vitro Studies : In vitro assays have shown that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies on related thiazole derivatives indicated IC50 values in the low micromolar range (0.7 to 2.6 μM) against prostate cancer and melanoma cells .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| SMART-H | PC-3 (Prostate) | 0.7 |
| SMART-F | A375 (Melanoma) | 1.8 |
| N-(4-methoxyphenethyl)-4-methyl... | Various | ~1.0 - 2.6 |
Mechanistic Insights
Preliminary studies suggest that the mechanism of action involves:
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells, leading to increased apoptosis rates .
- Overcoming Multidrug Resistance : Some derivatives have shown efficacy against multidrug-resistant cancer cell lines, indicating potential for broader therapeutic applications .
Case Studies
- SMART Compound Series : A series of compounds structurally related to this compound were tested for their anticancer effects. Notably, these compounds demonstrated the ability to inhibit tubulin polymerization effectively and showed significant in vivo antitumor efficacy without neurotoxicity at therapeutic doses .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives revealed that modifications on the aromatic substituents significantly influence their biological activity. For instance, replacing certain groups led to enhanced cytotoxicity against specific cancer types, emphasizing the importance of structural optimization in drug design .
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14-5-4-6-17(13-14)25-21(28)26-22-24-15(2)19(30-22)20(27)23-12-11-16-7-9-18(29-3)10-8-16/h4-10,13H,11-12H2,1-3H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWGODIAGXODSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













